molecular formula C9H14N2OS B1526538 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine CAS No. 1249214-83-2

4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine

Cat. No. B1526538
CAS RN: 1249214-83-2
M. Wt: 198.29 g/mol
InChI Key: VFKQEUXAKPHFRE-UHFFFAOYSA-N
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Description

“4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their wide range of applications in different fields . The synthesis process often involves the formation of the thiazole ring, α-bromination of the acetyl group, and carboxamide/thiocarboxamide attachment .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Antiviral Applications

Thiazole derivatives, including “4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine”, have been extensively studied for their antimicrobial properties . These compounds are known to act against a broad spectrum of microbial pathogens. Additionally, thiazole derivatives have shown promise in antiviral research, particularly in the development of treatments for HIV .

Agriculture: Fungicide and Pesticide Development

In the agricultural sector, thiazole compounds are utilized for their fungicidal and pesticidal activities . They play a crucial role in protecting crops from fungal infections and pest infestations, thereby contributing to increased yield and food security.

Industrial Applications: Chemical Synthesis and Material Science

“4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine” serves as a building block in the synthesis of various industrial chemicals . Its derivatives are used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the thiazole moiety .

Environmental Science: Biodegradation and Pollution Control

Thiazole derivatives are being explored for their potential in biodegradation processes. Their ability to interact with environmental contaminants makes them valuable in the study of pollution control and environmental remediation .

Material Science: Photographic Sensitizers and Liquid Crystals

The compound’s derivatives have applications in material science, particularly in the development of photographic sensitizers and liquid crystals . These materials are essential in various technologies, including display devices and photographic equipment.

Analytical Chemistry: Biochemical Pathway Analysis

In analytical chemistry, thiazole derivatives are used to study and manipulate biochemical pathways. They can inhibit or activate enzymes and receptors, providing insights into the functioning of biological systems .

properties

IUPAC Name

4-(4-methyl-1,3-thiazol-2-yl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7-6-13-8(11-7)9(10)2-4-12-5-3-9/h6H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKQEUXAKPHFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
Reactant of Route 2
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
Reactant of Route 3
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
Reactant of Route 4
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
Reactant of Route 5
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
Reactant of Route 6
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine

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